An In-depth Technical Guide to the Chemical Properties of Triazole Lactic Acid
An In-depth Technical Guide to the Chemical Properties of Triazole Lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole lactic acid, systematically known as 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a heterocyclic compound of growing interest in various scientific fields. It is recognized as a significant metabolite of widely used triazole-based fungicides and is also explored for its potential applications in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known chemical properties of Triazole lactic acid, consolidating available data to support research and development activities. While extensive experimental data for the pure compound is still emerging, this document compiles predicted properties and relevant information from closely related compounds to offer a valuable resource.
Chemical and Physical Properties
Triazole lactic acid is a small molecule incorporating a 1,2,4-triazole (B32235) ring linked to a lactic acid moiety. This unique structure imparts specific chemical characteristics relevant to its biological activity and potential applications. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | [2][] |
| Molecular Weight | 157.13 g/mol | [] |
| IUPAC Name | 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | [4] |
| CAS Number | 1450828-63-3 | [2][4][5][6] |
| Predicted Boiling Point | 457.4 ± 55.0 °C | |
| Predicted Density | 1.62 ± 0.1 g/cm³ | |
| Predicted pKa | 3.09 ± 0.11 | |
| Storage Temperature | 2-8°C | [7] |
Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. An experimental melting point for the pure compound is not currently available in published literature.
Spectroscopic Data
Detailed experimental spectroscopic data for pure Triazole lactic acid is limited in the public domain. However, analysis of related triazole compounds provides insights into the expected spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum of Triazole lactic acid is expected to show distinct signals corresponding to the protons on the triazole ring, the methylene (B1212753) group, the methine group, and the hydroxyl and carboxylic acid protons. For comparison, ¹H NMR spectra of other 1,2,4-triazole derivatives show characteristic peaks for the triazole ring protons in the range of 7.5-8.5 ppm.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five distinct carbon signals. The carbons of the triazole ring are expected to resonate in the aromatic region, while the carbons of the lactic acid moiety will appear at higher field strengths. For similar triazole structures, the triazole ring carbons typically appear between 140 and 160 ppm.[8]
Infrared (IR) Spectroscopy: The IR spectrum of Triazole lactic acid is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol groups (broad band around 3500-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N and C=N stretching vibrations from the triazole ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ corresponding to its molecular weight of 157.13. Fragmentation patterns would likely involve cleavage of the side chain from the triazole ring.
Synthesis and Reactivity
Synthesis
One plausible synthetic route could involve the nucleophilic substitution of a halogenated lactic acid derivative with 1,2,4-triazole. The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual synthetic pathway for Triazole lactic acid.
Reactivity and Stability
The reactivity of Triazole lactic acid is dictated by its functional groups: the 1,2,4-triazole ring, the carboxylic acid, and the secondary alcohol.
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Triazole Ring: The triazole ring is generally stable and aromatic in nature. The nitrogen atoms can act as ligands for metal ions and can be involved in hydrogen bonding.
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Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation.
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Alcohol Group: The secondary alcohol can be oxidized to a ketone or undergo esterification.
Information on the specific stability and degradation pathways of pure Triazole lactic acid is not extensively documented. As a metabolite of fungicides, it is expected to have a degree of environmental persistence.[1] The hydrochloride salt is commercially available, suggesting that the compound is stable enough to be isolated and stored, typically under refrigerated conditions.[9]
Biological Activity and Mechanism of Action
Triazole lactic acid is primarily known as a metabolite of triazole fungicides, a major class of agricultural and pharmaceutical antifungal agents. The parent triazole fungicides typically act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. The biological activity of Triazole lactic acid itself is an area of ongoing research. Some studies suggest potential anti-inflammatory and antimicrobial properties for triazole derivatives.
The proposed mechanism of action for many triazole-based compounds involves the interaction of the triazole nitrogen atoms with the heme iron in cytochrome P450 enzymes. This interaction disrupts the normal enzymatic function. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for triazole antifungals.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Triazole lactic acid are not widely published. The following represents a generalized workflow for the characterization of a synthesized or isolated sample of Triazole lactic acid.
Caption: General workflow for the characterization of Triazole lactic acid.
Conclusion
Triazole lactic acid is a molecule with established relevance as a pesticide metabolite and emerging potential in other areas of chemical and biological research. This guide has summarized the currently available information on its chemical properties, including its molecular structure, predicted physical properties, and expected spectroscopic characteristics. While a comprehensive experimental dataset is yet to be fully established in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing compound.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. clearsynth.com [clearsynth.com]
- 4. 2-Hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | C5H7N3O3 | CID 84650507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid | 1450828-63-3 [chemicalbook.com]
- 6. 3-(1,2,4-Triazol-1-yl)lactic acid | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole Lactic Acid, 1,2,4- HCl – CRM LABSTANDARD [crmlabstandard.com]
